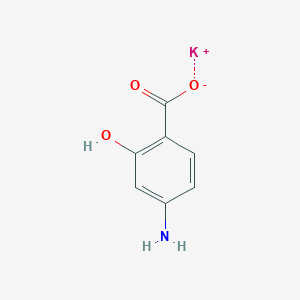

Potassium 4-aminosalicylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸氨基水杨酸钾,也称为钾4-氨基-2-羟基苯甲酸酯,是由氨基水杨酸衍生而来的一种化合物。它主要用作抗分枝杆菌剂,用于治疗结核病。 该化合物以其抑制细菌叶酸合成能力而闻名,从而阻止其生长和繁殖 .

准备方法

合成路线和反应条件

盐酸氨基水杨酸钾可以通过多种方法合成。一种常见的方法是在碱性化合物和催化剂的存在下,通过气相催化羧化对乙酰氨基苯酚与二氧化碳进行反应。 该反应在 150°C 至 220°C 的温度和 0.5 至 5.0 MPa 的压力下进行 。然后分离粗产品并酸化以获得 5-氨基水杨酸,随后将其转化为其钾盐。

工业生产方法

盐酸氨基水杨酸钾的工业生产通常涉及使用上述气相催化羧化方法进行大规模合成。 该工艺因其高产率、良好的选择性和最小的废物产生而受到青睐 .

化学反应分析

反应类型

盐酸氨基水杨酸钾会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成醌类。

还原: 它可以被还原形成相应的胺。

取代: 盐酸氨基水杨酸钾可以发生亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 羟基离子和胺等亲核试剂通常用于取代反应。

形成的主要产物

氧化: 醌类

还原: 胺类

取代: 根据所用亲核试剂的不同,各种取代衍生物

科学研究应用

Pharmacological Mechanisms

The pharmacological action of potassium 4-aminosalicylate involves several mechanisms:

- Bacteriostatic Action : It inhibits the multiplication of bacteria without killing them outright, which is crucial for managing chronic infections like tuberculosis.

- Resistance Prevention : It reduces the likelihood of developing resistance to other anti-tuberculosis medications .

- Anti-inflammatory Effects : Recent studies suggest that potassium may modulate immune responses, particularly in conditions like ulcerative colitis, by promoting anti-inflammatory T cell responses .

Treatment of Tuberculosis

This compound is primarily utilized in combination with other anti-tuberculosis drugs. Its effectiveness has been documented in various clinical settings:

- Adjunctive Therapy : Used alongside isoniazid and rifampicin, it enhances therapeutic outcomes in drug-resistant tuberculosis cases.

- Case Studies : Numerous case reports have highlighted improved patient outcomes when this compound is included in treatment regimens for multidrug-resistant tuberculosis (MDR-TB).

Inflammatory Bowel Disease (IBD)

Research indicates that this compound may also be beneficial in treating IBD:

- Mechanism of Action : It appears to exert anti-inflammatory effects by modulating immune responses, particularly through the inhibition of pro-inflammatory cytokines such as IL-17 and IFN-γ while promoting regulatory T cell (FoxP3+) differentiation .

- Clinical Trials : Ongoing clinical trials are investigating its efficacy in maintaining remission in patients with ulcerative colitis, suggesting a potential new application beyond tuberculosis.

Data Tables

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Tuberculosis Treatment | Bacteriostatic; prevents drug resistance | Documented improvements in MDR-TB cases |

| Inflammatory Bowel Disease | Modulates immune response; anti-inflammatory effects | Ongoing trials showing potential benefits |

Tuberculosis Management

A study involving patients with MDR-TB demonstrated that those receiving this compound alongside standard therapy showed a significant reduction in bacterial load compared to those on standard therapy alone. This suggests enhanced efficacy when combined with traditional treatments.

Ulcerative Colitis

In a cohort study assessing urinary potassium levels as biomarkers for disease activity in ulcerative colitis patients, findings indicated that increased potassium levels correlated with reduced disease activity markers (e.g., fecal calprotectin). This supports the hypothesis that potassium may play a role in managing IBD symptoms .

作用机制

盐酸氨基水杨酸钾通过抑制细菌叶酸合成来发挥作用。它与蝶啶合成酶的结合亲和力高于对氨基苯甲酸,从而阻止叶酸的形成。 这种抑制导致细菌生长和繁殖减少 。 此外,该化合物已被证明可以抑制细菌对其他抗结核药物(如异烟肼)产生耐药性的发生 .

相似化合物的比较

盐酸氨基水杨酸钾与其他氨基水杨酸盐(如氨基水杨酸钠和氨基水杨酸钙)相似。 它以其钾盐形式而独一无二,与钠盐和钙盐相比,它提供了更好的溶解度和生物利用度 。其他类似的化合物包括:

- 氨基水杨酸钠

- 氨基水杨酸钙

- 氨基水杨酸镁

生物活性

Introduction

Potassium 4-aminosalicylate (4-ASA) is a derivative of salicylic acid, primarily recognized for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease (CD). This article explores the biological activity of 4-ASA, focusing on its mechanisms of action, efficacy in clinical settings, pharmacokinetics, and safety profile.

The biological activity of 4-ASA is attributed to several mechanisms:

- Inhibition of Inflammatory Mediators : Unlike its counterpart, 5-aminosalicylic acid (5-ASA), which inhibits leukotriene and prostaglandin synthesis, 4-ASA does not significantly affect lipoxygenation pathways. Instead, it appears to exert its anti-inflammatory effects primarily through the inhibition of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

- Modulation of Immune Response : 4-ASA has been shown to decrease the activation of T and B lymphocytes in vitro, suggesting a potential role in modulating immune responses associated with IBD .

- Scavenging Free Radicals : Although less effective than 5-ASA in this regard, some studies suggest that 4-ASA may still contribute to reducing oxidative stress within the gastrointestinal tract .

Clinical Studies

Numerous clinical trials have evaluated the efficacy of 4-ASA in treating UC:

- A study demonstrated that 4-ASA is effective for both active and quiescent UC, with slow-release formulations providing significant therapeutic benefits .

- A placebo-controlled trial indicated that patients treated with oral 4-ASA experienced a more rapid and complete healing compared to those receiving placebo .

Case Studies

Case reports have highlighted the use of 4-ASA in patients intolerant to sulfasalazine or those experiencing adverse effects from 5-ASA. For instance, patients who developed pancreatitis from 5-ASA therapy showed no recurrence when switched to 4-ASA enemas, underscoring its safety profile .

Pharmacokinetics

The pharmacokinetic profile of 4-ASA reveals important characteristics relevant to its therapeutic use:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed from GIT |

| Distribution | Similar concentrations in plasma and various tissues (e.g., synovial fluid) |

| Plasma Protein Binding | 50%-73% |

| Half-Life | Approximately 1 hour |

| Metabolism | Primarily by acetylation in liver and intestinal mucosa |

| Excretion | Urinary excretion as metabolites |

4-ASA achieves cerebrospinal fluid concentrations that are about 10%-50% of plasma levels in patients with inflamed meninges, indicating potential utility beyond gastrointestinal applications .

Contraindications and Adverse Effects

While generally well-tolerated, there are specific contraindications for using 4-ASA:

- Hypersensitivity to salicylates

- Severe renal or hepatic disease

- Gastric ulcers

Adverse effects are relatively rare but can include gastrointestinal disturbances and hypersensitivity reactions. The absence of pancreatitis episodes during treatment with 4-ASA after prior intolerance to sulfasalazine is a notable advantage .

属性

CAS 编号 |

133-09-5 |

|---|---|

分子式 |

C7H7KNO3 |

分子量 |

192.23 g/mol |

IUPAC 名称 |

potassium;4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |

InChI 键 |

CDLODIXNTFPTEN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |

手性 SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |

规范 SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.[K] |

Key on ui other cas no. |

133-09-5 |

Pictograms |

Irritant |

相关CAS编号 |

65-49-6 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。